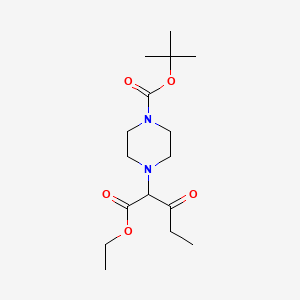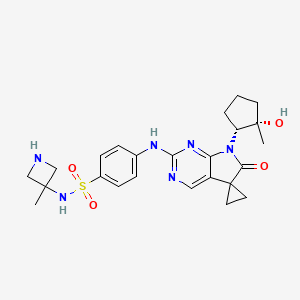
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone is a heterocyclic compound with a quinoxalinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone typically involves the condensation of appropriate substituted anilines with glyoxal or its derivatives, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-effectiveness, often employing automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the quinoxalinone ring to form dihydroquinoxalinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the quinoxalinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce dihydroquinoxalinone compounds .
Aplicaciones Científicas De Investigación
3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one
- 3-Ethyl-7-hydroxyphthalide
- 3-Ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one
Uniqueness
Compared to similar compounds, 3-Ethyl-7-(hydroxymethyl)-8-methyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern on the quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-ethyl-7-(hydroxymethyl)-8-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-12(16)14-11-7(2)8(6-15)4-5-10(11)13-9/h4-5,15H,3,6H2,1-2H3,(H,14,16) |
Clave InChI |
WQAJVIHJICFRTO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C(=C(C=C2)CO)C)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)




![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)
![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)


